molecular formula C9H14N2O4 B12344339 Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate

Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate

Cat. No.: B12344339
M. Wt: 214.22 g/mol
InChI Key: FWFXRCNYOROINU-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate is a heterocyclic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a diazinane ring with two oxo groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, to form the diazinane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate involves its interaction with molecular targets through its functional groups. The diazinane ring and oxo groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate can be compared with other diazinane derivatives and heterocyclic compounds:

    Similar Compounds: Examples include 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid and its methyl ester derivative.

    Uniqueness: The presence of the ethyl ester group in this compound imparts unique reactivity and solubility properties, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C9H14N2O4/c1-4-15-8(13)6-5-7(12)11(3)9(14)10(6)2/h6H,4-5H2,1-3H3

InChI Key

FWFXRCNYOROINU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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